molecular formula C10H10Cl2OS B13485268 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one

1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13485268
M. Wt: 249.16 g/mol
InChI Key: HCNVMNFHHMKETG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and an ethylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group and ethylthio group contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cell membranes, or interference with metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one can be compared with similar compounds such as:

    1-(2,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-2-(phenylthio)ethan-1-one: The presence of a phenylthio group introduces additional aromatic interactions, potentially altering its chemical and biological properties.

    1-(2,4-Dichlorophenyl)-2-(hydroxy)ethan-1-one: The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H10Cl2OS/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3

InChI Key

HCNVMNFHHMKETG-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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